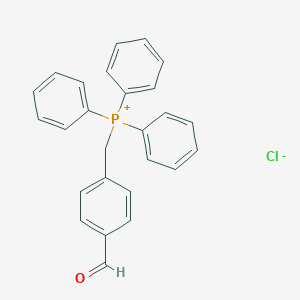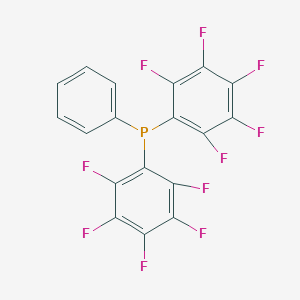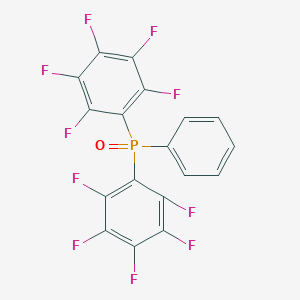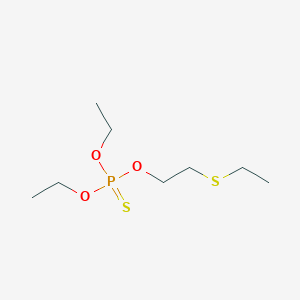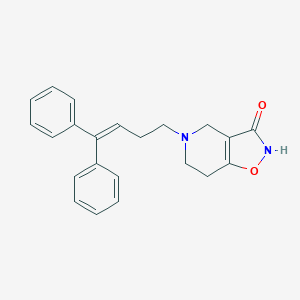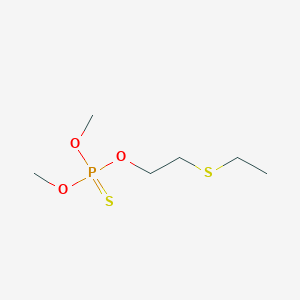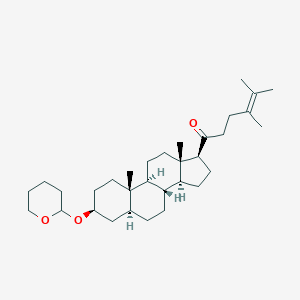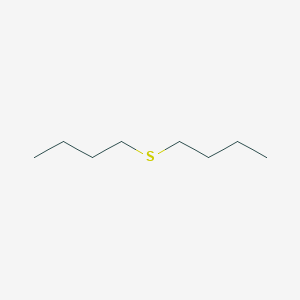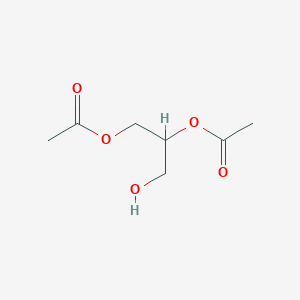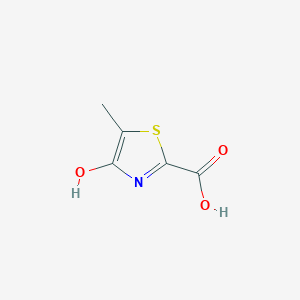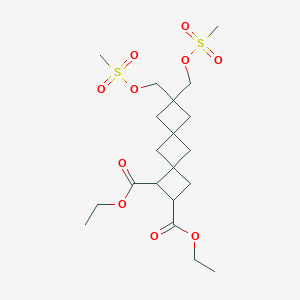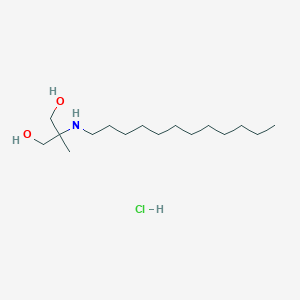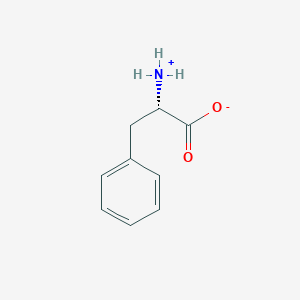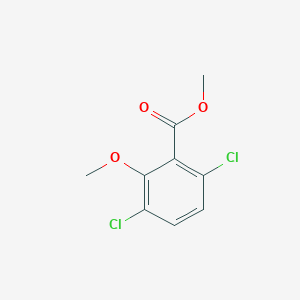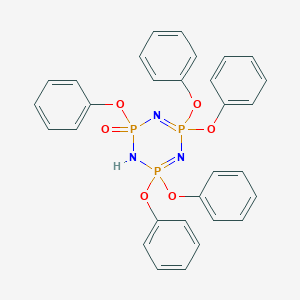
6-Oppcpd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oppcpd is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of organophosphorus compounds and is known for its unique properties.
Wirkmechanismus
The mechanism of action of 6-Oppcpd is based on its ability to inhibit the activity of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Oppcpd are related to its ability to inhibit the activity of acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 6-Oppcpd has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Oppcpd in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. This selectivity can help researchers to better understand the role of acetylcholine in various physiological processes. However, one of the limitations of using 6-Oppcpd is its potential toxicity. Researchers must exercise caution when working with this compound to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the use of 6-Oppcpd in scientific research. One of the most promising areas is the development of new treatments for Alzheimer's disease. Researchers are currently exploring the potential of 6-Oppcpd and other acetylcholinesterase inhibitors for the treatment of this condition. Additionally, 6-Oppcpd may have applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Further research is needed to fully understand the potential of this compound in these areas.
Synthesemethoden
The synthesis of 6-Oppcpd is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction between 6-dimethylamino-2-chloropyridine and O,O-diethylphosphoryl chloride. This reaction results in the formation of 6-Oppcpd.
Wissenschaftliche Forschungsanwendungen
The unique properties of 6-Oppcpd make it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. Researchers have found that 6-Oppcpd can be used to selectively inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have significant implications for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
133536-29-5 |
|---|---|
Produktname |
6-Oppcpd |
Molekularformel |
C30H26N3O6P3 |
Molekulargewicht |
617.5 g/mol |
IUPAC-Name |
2,4,4,6,6-pentaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-3,5-diene 2-oxide |
InChI |
InChI=1S/C30H26N3O6P3/c34-40(35-26-16-6-1-7-17-26)31-41(36-27-18-8-2-9-19-27,37-28-20-10-3-11-21-28)33-42(32-40,38-29-22-12-4-13-23-29)39-30-24-14-5-15-25-30/h1-25H,(H,31,34) |
InChI-Schlüssel |
XLALZZYISKUFQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=O)(N2)OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=O)(N2)OC3=CC=CC=C3)(OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6 |
Synonyme |
6-OPPCPD 6-oxo-2,2,4,4,6-pentaphenoxycyclotri-lambda(5)-phosphazane-1,3-diene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



